Ethyl 3-fluoro-4-piperidinylacetate

Description

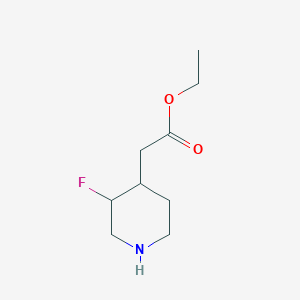

Ethyl 3-fluoro-4-piperidinylacetate is a fluorinated piperidine derivative featuring an ethyl ester group at the 4-position and a fluorine substituent at the 3-position of the piperidine ring. Fluorination typically enhances metabolic stability and modulates lipophilicity, which is critical in pharmaceutical applications .

Properties

CAS No. |

317360-05-7 |

|---|---|

Molecular Formula |

C9H16FNO2 |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

ethyl 2-(3-fluoropiperidin-4-yl)acetate |

InChI |

InChI=1S/C9H16FNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h7-8,11H,2-6H2,1H3 |

InChI Key |

BPOAYKQWGHTKDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCNCC1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-piperidinylacetate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done using ethyl alcohol and an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-piperidinylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-4-piperidinylacetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

Industrial Applications: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-piperidinylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperidine Ring

Fluorine vs. Methyl Groups

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives (): Methyl groups at the 2- and 6-positions increase steric hindrance, which may limit conformational flexibility and alter receptor affinity. These derivatives also vary in ester chain length (e.g., propionate, butyrate), affecting solubility and lipophilicity .

Oxo-Substituted Analogs

- This contrasts with the fluorine substituent in the target compound, which balances polarity and lipophilicity .

Ester Group Variations

- Ethyl 2-(piperidin-4-yl)acetate (): Molecular Weight: 171.24 g/mol vs. ~193 g/mol (estimated for Ethyl 3-fluoro-4-piperidinylacetate, assuming fluorine adds ~19 g/mol). Boiling Point: 295.6±35.0°C, suggesting higher thermal stability compared to non-esterified analogs like 1-ethylpiperazine (bp: 157°C) . LogP: 0.73±0.39, indicating moderate lipophilicity. Fluorination in the target compound may increase LogP slightly (~1.0–1.5), enhancing membrane permeability .

Piperidine vs. Piperazine Derivatives

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): The piperazine ring introduces two nitrogen atoms, increasing hydrogen-bonding capacity and polarity. This compound’s fluorenylmethoxycarbonyl (Fmoc) group further enhances steric bulk, which is absent in the target compound. Piperidine derivatives generally exhibit better BBB penetration than piperazines due to reduced polarity .

Data Table: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound* | C₉H₁₆FNO₂ | ~193 | N/A | ~1.0–1.5 | 3-F, 4-ester |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | 295.6±35.0 | 0.73±0.39 | 4-ester |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 157 | 0.90 | Ethylamine substituent |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₃H₂₅NO₂ | 227.34 | N/A | ~2.0 | 2,6-dimethyl, 4-ester |

*Estimated values based on structural analogs.

Research Findings and Implications

- Metabolic Stability: Fluorination in this compound likely improves resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs like Ethyl 2-(piperidin-4-yl)acetate .

- Synthetic Accessibility : The synthesis of Ethyl 2-(piperidin-4-yl)acetate involves cesium carbonate and coupling reagents (e.g., EDC·HCl), suggesting that similar methods could apply to the fluorinated analog with modifications for introducing fluorine .

- Biological Activity : Piperidine esters with fluorinated or bulky substituents (e.g., tetramethyl groups) are common in drug discovery for their ability to modulate receptor binding and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.